molecular formula C16H30N2O2 B1511653 Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate

Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate

Cat. No.: B1511653
M. Wt: 282.42 g/mol
InChI Key: ZXCOFYZBOCNPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a cyclohexylamino group at the 3-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Properties

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h13-14,17H,4-12H2,1-3H3

InChI Key

ZXCOFYZBOCNPPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions with controlled conditions to ensure consistency and efficiency. The use of continuous flow reactors and immobilized enzymes can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include N-oxides, deprotected amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then interact with biological targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl 3-(cyclohexylamino)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclohexylamino group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

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